1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a hydroxyphenyl group, and a chloropropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination and subsequent functional group modifications. For example, the bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce quinones .
Scientific Research Applications
1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. For example, the bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromomethyl)-4-hydroxybenzene: Similar structure but lacks the chloropropanone moiety.
1-(2-Chloromethyl)-4-hydroxyphenyl)-1-propanone: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups but lacks the hydroxyphenyl and chloropropanone moieties.
Uniqueness
The presence of both bromomethyl and chloropropanone groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C10H10BrClO2 |
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Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-hydroxyphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO2/c1-6(13)10(12)9-3-2-8(14)4-7(9)5-11/h2-4,10,14H,5H2,1H3 |
InChI Key |
VRIVHFKHLSSOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)O)CBr)Cl |
Origin of Product |
United States |
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